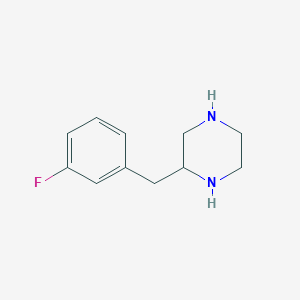

2-(3-Fluoro-benzyl)-piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

2-[(3-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2 |

InChI Key |

VXNNJHLNYUADKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Fluoro Benzyl Piperazine and Its Analogues

Established Synthetic Routes for the Piperazine (B1678402) Core Formation

The formation of the piperazine ring is a fundamental step in the synthesis of this class of compounds. Several reliable methods have been developed and are widely used.

Cyclization Reactions Utilizing Bis(2-chloroethyl)amine or Related Precursors

A common and effective method for constructing the piperazine ring involves the cyclization of an appropriate aniline with bis(2-chloroethyl)amine or its hydrochloride salt. nih.govgoogle.comresearchgate.net This reaction is typically carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) or diglyme at elevated temperatures. researchgate.netacgpubs.org The process involves a nucleophilic substitution reaction where the aniline derivative displaces the chlorine atoms of bis(2-chloroethyl)amine to form the heterocyclic ring. researchgate.netacgpubs.org This approach has been successfully applied to the synthesis of various N-arylpiperazines. nih.govresearchgate.net For instance, 2-((2,4-Dimethylphenyl)thio)aniline can be cyclized with bis(2-chloroethyl)amine hydrochloride in DMF at 110 °C to yield the corresponding piperazine derivative. acgpubs.org Similarly, the synthesis of 1-(2,3-dichlorophenyl) piperazine hydrochloride is achieved through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl) amine hydrochloride. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| 2-((2,4-Dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine hydrochloride | DMF | 110 °C | 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine | acgpubs.org |

| 2,3-dichloroaniline | bis(2-chloroethyl) amine hydrochloride | Not specified | 120-220 °C | 1-(2,3-dichlorophenyl) piperazine hydrochloride | google.com |

| 3-aminobenzonitrile | bis(2-chloroethyl)amine hydrochloride | diglyme | 150 °C | 3-(piperazin-1-yl)benzonitrile | researchgate.net |

Reductive Amination Strategies for N-Alkylation of Piperazine

Reductive amination is a versatile and widely employed method for the N-alkylation of piperazine. nih.gov This reaction involves the condensation of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. iau.ir A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation. iau.irresearchgate.net This method is particularly useful for introducing a wide range of substituents onto the piperazine nitrogen. For example, reductive amination of a piperazine derivative with an appropriate aldehyde can be used to synthesize N,N-disubstituted piperazines. rsc.org The choice of reducing agent and reaction conditions can influence the chemoselectivity of the reaction, allowing for the mono-N-alkylation of primary and secondary amines. iau.ir

| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Product | Reference |

| Piperazine | Aldehyde/Ketone | NaBH3CN, NaBH(OAc)3, etc. | N-Alkylpiperazine | nih.govresearchgate.net |

| 2-oxopiperazine | Carboxylic acid | Not specified | N-Alkylpiperazine | rsc.org |

| Piperazine | p-cyano- or o-nitrobenzaldehydes | Zirconium borohydride–piperazine complex | N-alkylated anilines | iau.ir |

N-Alkylation via Alkyl Halides and Sulfonates

Direct N-alkylation of piperazine with alkyl halides or sulfonates is a straightforward and common method for introducing alkyl groups onto the nitrogen atoms of the piperazine ring. nih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine. researchgate.net The choice of the alkylating agent, whether an alkyl chloride, bromide, or iodide, can influence the reactivity. google.com While effective, this method can sometimes lead to the formation of both mono- and di-alkylated products, requiring careful control of reaction conditions or the use of protecting groups to achieve selectivity. researchgate.net For instance, the reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one yields the corresponding N-alkylated product. nih.gov

Approaches for Incorporating the 3-Fluorobenzyl Moiety

Once the piperazine core is formed, the next critical step is the introduction of the 3-fluorobenzyl group. This is typically achieved through coupling reactions or other specialized synthetic techniques.

Coupling Reactions with Fluorobenzyl Halides

The most direct method for introducing the 3-fluorobenzyl group is through a nucleophilic substitution reaction between the piperazine nitrogen and a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or chloride. google.com This reaction is a specific example of the N-alkylation described in section 2.1.3. The piperazine acts as the nucleophile, attacking the benzylic carbon of the 3-fluorobenzyl halide and displacing the halide ion. The reaction is often facilitated by a base to scavenge the acid produced. To achieve mono-alkylation and avoid the formation of the di-substituted product, it is common to use a large excess of piperazine or to employ a protecting group strategy where one of the piperazine nitrogens is temporarily blocked. researchgate.net

Microwave-Assisted Synthetic Techniques for Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comscipublications.commdpi.com This technique can be effectively applied to the synthesis of 2-(3-fluoro-benzyl)-piperazine derivatives. For instance, the coupling reaction between a piperazine and a fluorobenzyl halide can be significantly expedited under microwave irradiation. mdpi.com Microwave-assisted synthesis has been successfully used for the preparation of a wide range of monosubstituted piperazine derivatives and other heterocyclic compounds. mdpi.comnih.gov The use of microwave irradiation can make the synthesis more efficient and environmentally friendly. researchgate.net

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| N-Alkylation | Piperazine, 3-Fluorobenzyl Halide | Microwave Irradiation | Faster reaction, higher yields | mdpi.com |

| C-N Bond Formation | Precursors, Amine | Microwave Irradiation | Reduced reaction time, good yields | mdpi.com |

| Cyclization | N-Boc dipeptide esters | Microwave Irradiation | Environmentally friendly, higher yields | researchgate.net |

Design and Synthesis of Novel Derivatives of this compound

The development of novel derivatives based on the this compound scaffold is a key process in medicinal chemistry aimed at discovering new therapeutic agents. This involves strategic chemical modifications to the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The synthesis of these new chemical entities is followed by rigorous structural confirmation using various analytical techniques.

Structural diversification of the this compound core is essential for lead optimization. The primary goal is to systematically alter parts of the molecule to explore the structure-activity relationship (SAR), which defines how chemical structure relates to biological activity. Key strategies focus on modifying the piperazine ring, typically at the unsubstituted nitrogen atom.

Common synthetic strategies for diversification include:

N-Alkylation and N-Arylation: The secondary amine in the piperazine ring is a versatile handle for introducing a wide array of substituents. N-alkylation can be achieved through nucleophilic substitution reactions with various alkyl halides (chlorides, bromides) or sulfonates. nih.gov This allows for the introduction of linear, branched, or cyclic alkyl groups. Similarly, N-arylation methods, such as the Buchwald-Hartwig amination, can be employed to attach diverse aromatic or heteroaromatic rings. These modifications can significantly influence the compound's interaction with biological targets.

Reductive Amination: This two-step process involves reacting the piperazine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced (often in the same pot) using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-substituted derivative. nih.gov This method is highly efficient for creating a library of diverse analogues.

Amide and Sulfonamide Formation: Acylation of the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) produces amide derivatives. Reacting the amine with sulfonyl chlorides yields sulfonamides. These functional groups can act as hydrogen bond donors or acceptors, altering the molecule's binding properties.

Solid-Phase Synthesis: To rapidly generate a large number of derivatives for high-throughput screening, solid-phase synthesis is a powerful technique. oup.com In this approach, the piperazine scaffold is anchored to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily washed away, simplifying the purification process. This method is highly efficient for creating extensive libraries of asymmetrically N,N'-disubstituted piperazine derivatives for pharmacological evaluation. oup.com

These diversification strategies are central to lead optimization. For instance, in the development of selective protein inhibitors, numerous benzylpiperazine derivatives can be synthesized and tested to identify compounds that bind with high affinity and selectivity to a specific target over others. nih.gov A study focused on designing selective inhibitors for Mcl-1, an antiapoptotic protein, involved the synthesis of 81 benzylpiperazine derivatives. nih.gov This extensive diversification led to the identification of compounds with high selectivity and micromolar binding affinities, demonstrating the utility of these strategies in developing potential therapeutic agents. nih.gov

Following synthesis, the chemical structure of each new derivative must be unambiguously confirmed. A combination of spectroscopic methods is used for this purpose, each providing unique information about the molecule's composition and connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the synthesized molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For derivatives of this compound, characteristic absorption bands are expected.

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) |

| Secondary Amine (if present) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Chain | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Fluoro-substituent | C-F Stretch | 1000-1400 researchgate.net |

This table is interactive and represents typical data expected for derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound derivative, one would expect to see:

Signals for the protons on the piperazine ring, typically in the range of δ 2.5-3.5 ppm.

A characteristic signal for the benzylic (CH₂) protons, often a singlet or doublet around δ 3.5-4.5 ppm.

A complex pattern of signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the 3-fluorobenzyl group.

¹³C NMR: This provides information on the different carbon environments in the molecule. Signals for the piperazine carbons would appear in the aliphatic region (δ 40-60 ppm), while the benzyl (B1604629) and aromatic carbons would be found further downfield (δ 110-140 ppm). The carbon atom directly bonded to the fluorine would show a characteristic splitting pattern due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum offers additional structural clues. For benzylpiperazine derivatives, electron ionization (EI-MS) often results in characteristic fragments. researchgate.net

Common fragmentation pathways include:

Cleavage of the bond between the benzyl group and the piperazine ring, leading to the formation of a fluorobenzyl radical and a piperazine cation, or vice versa. The detection of the fluorotropylium ion (m/z 109) would be a strong indicator of the fluorobenzyl moiety.

Fragmentation of the piperazine ring itself. researchgate.net

The combination of these techniques—FT-IR to identify functional groups, NMR to establish the connectivity of atoms, and MS to confirm the molecular weight and formula—allows for the complete and accurate characterization of newly synthesized derivatives of this compound. japsonline.combohrium.com

Pharmacological Research of 2 3 Fluoro Benzyl Piperazine: in Vitro Investigations

Enzyme Inhibition Studies

The following sections summarize the in vitro inhibitory activities of various compounds that incorporate the (fluoro-benzyl)-piperazine structure against a panel of therapeutically relevant enzymes.

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoamine neurotransmitters. Inhibitors of MAO-A are primarily used in the treatment of depression and anxiety disorders. Research into compounds featuring a piperazine (B1678402) ring has identified their potential as MAO-A inhibitors. nih.govcuestionesdefisioterapia.com

Table 1: In Vitro MAO-A Inhibition by Related Pyridazinobenzylpiperidine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Description | MAO-A IC50 (µM) |

|---|---|---|

| S15 | Pyridazinobenzylpiperidine derivative | 3.691 nih.govresearchgate.net |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibitors of these enzymes are cornerstone therapies for Alzheimer's disease. nih.gov The benzylpiperidine and piperazine moieties are integral features in the design of potent cholinesterase inhibitors. nih.govnih.gov

A series of benzothiazole–piperazine hybrids were developed and evaluated for their ability to inhibit both cholinesterases. Within this series, many compounds were found to be highly selective for AChE over BuChE. rsc.org For example, compound 12 emerged as a potent and selective AChE inhibitor with an IC50 value of 2.31 μM, while showing negligible inhibition of BuChE (IC50 > 100 μM). rsc.org In a different study focusing on 1,3-dimethylbenzimidazolinone derivatives, compound 15b demonstrated potent AChE inhibition (IC50 = 0.39 µM), whereas compound 15j was a highly effective BuChE inhibitor (IC50 = 0.16 µM). nih.govnih.gov These results underscore the utility of the benzylpiperazine scaffold in achieving high-affinity binding to the active sites of both AChE and BuChE, with selectivity being tunable through structural modifications.

Table 2: In Vitro Cholinesterase Inhibition by Benzylpiperazine/Piperidine (B6355638) Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Description | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| Compound 12 | Benzothiazole–piperazine hybrid | 2.31 rsc.org | >100 rsc.org |

| Compound 15b | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.39 nih.govnih.gov | - |

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoid signaling lipids, including anandamide. FAAH inhibitors are investigated for their potential in treating pain, inflammation, and anxiety. The piperazine and piperidine urea class of compounds has been identified as potent and selective FAAH inhibitors. nih.gov

These inhibitors typically act by covalently modifying the enzyme's catalytic serine nucleophile. nih.govnih.gov The piperazine/piperidine ring is a crucial structural element that appears to facilitate this covalent interaction. nih.gov Research on benzothiophene piperazine ureas has demonstrated that these compounds are effective FAAH inhibitors. The specific nature of the aromatic portion of the urea is critical for activity, and structure-activity relationship studies have shown that potency can be finely tuned by substitutions on this ring. nih.gov While specific data for a 3-fluoro-benzyl derivative is not detailed in the provided sources, the broader class of piperazine ureas shows significant promise in FAAH inhibition. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks. PARP-1 inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

The fluoro-benzyl-piperazine moiety is a cornerstone of several highly potent PARP-1 inhibitors. A notable example is Olaparib, the first approved PARP inhibitor, which has the chemical name 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one. nih.gov Another series of potent PARP-1 inhibitors, 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones, has also been developed. thieme-connect.com Further research on novel urea-based benzamide derivatives has yielded compounds with excellent PARP-1 inhibitory activity, with IC50 values in the low nanomolar range. For instance, compounds 23f and 27f displayed PARP-1 IC50 values of 5.17 nM and 6.06 nM, respectively. researchgate.net

Table 3: In Vitro PARP-1 Inhibition by Derivatives Containing a Fluoro-Benzyl-Piperazine-like Scaffold This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Description | PARP-1 IC50 (nM) |

|---|---|---|

| Olaparib | 4-fluoro-benzyl piperazine derivative | Potent nM inhibitor nih.gov |

| Compound 23f | Urea-based benzamide derivative | 5.17 researchgate.net |

| Compound 27f | Urea-based benzamide derivative | 6.06 researchgate.net |

| Compound Y31 | Novel PARP-1 inhibitor | 0.41 researchgate.net |

| Compound Y17 | Novel PARP-1 inhibitor | 0.61 researchgate.net |

| Compound Y29 | Novel PARP-1 inhibitor | 0.66 researchgate.net |

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin biosynthesis. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and for skin-lightening applications. The piperazine scaffold has been extensively used in the development of novel tyrosinase inhibitors. researchgate.netmdpi.com

A series of derivatives based on the 1-(4-fluoro-benzyl)piperazine fragment (a positional isomer of the title compound) has been designed and shown to be potent tyrosinase inhibitors. unica.itnih.gov Several of these compounds exhibited inhibitory activity significantly greater than the reference compound, kojic acid (IC50 ≈ 17.8 μM). unica.it For instance, the introduction of nitro and trifluoromethyl groups to the benzoyl ring resulted in compounds with IC50 values in the nanomolar range. unica.it Compound 25 , a 2,4-dinitro substituted derivative, was found to be nearly 20 times more active than kojic acid, with an IC50 value of 0.96 μM. unica.it

Table 4: In Vitro Tyrosinase Inhibition by 1-(4-Fluoro-benzyl)piperazine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Description | Tyrosinase IC50 (µM) |

|---|---|---|

| Compound 13 | 2-nitro-4-trifluoromethyl derivative | 0.48 unica.it |

| Compound 17 | 2,4-dichloro derivative | 0.79 unica.it |

| Compound 22 | 2-trifluoromethyl-4-nitro derivative | 0.87 unica.it |

| Compound 25 | 2,4-dinitro derivative | 0.96 unica.it |

| Compound 28 | 3-amino derivative | 3.81 unica.it |

Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Aromatase inhibitors are a critical component of endocrine therapy for hormone receptor-positive breast cancer. mdpi.com Nonsteroidal aromatase inhibitors often feature a nitrogen-containing heterocycle that coordinates with the heme iron of the enzyme. nih.gov

The piperazine moiety has been incorporated into novel benzimidazole-oxadiazole derivatives designed as aromatase inhibitors. Studies have shown that the presence of a fluorobenzyl group on the piperazine scaffold can contribute to anticancer activity. nih.gov In vitro enzymatic assays demonstrated that certain derivatives are highly effective at inhibiting the aromatase enzyme. For example, compounds 5b and 5c from one series showed potent aromatase inhibition with IC50 values of 1.475 μM and 2.512 μM, respectively. nih.gov In another study of benzimidazole-triazolothiadiazine derivatives, compound 5e exhibited exceptionally potent activity, with an IC50 of 0.032 µM, comparable to the clinical drug letrozole (IC50 = 0.024 µM). mdpi.com

Other Relevant Enzyme Targets

The benzylpiperazine moiety is a structural component in various enzyme inhibitors. For instance, derivatives of 4-(4-fluorobenzyl)piperazine, an isomer of the subject compound, have been investigated as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. Some of these derivatives have shown potent inhibitory effects, suggesting that the fluorobenzylpiperazine scaffold can interact with enzymatic active sites. However, specific data on the direct interaction of 2-(3-Fluoro-benzyl)-piperazine with tyrosinase or other enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) is not available in the reviewed literature.

Receptor Binding and Modulation Studies

Arylpiperazine derivatives are widely recognized for their interaction with serotonin receptors. The nature of the substituent on the piperazine nitrogen and the aryl ring significantly influences the affinity and selectivity for different 5-HT receptor subtypes. For example, certain N-substituted arylpiperazines exhibit high affinity for the 5-HT1A receptor. Similarly, other derivatives have been identified as potent antagonists of the 5-HT2A receptor, a key target for atypical antipsychotic medications. The N-benzyl substitution on phenethylamines has been shown to dramatically increase affinity for the 5-HT2A receptor. While these findings establish the importance of the benzylpiperazine structure in modulating serotonergic systems, specific binding affinities (Kᵢ) or functional activities for this compound at 5-HT1A, 5-HT2A, or 5-HT2C receptors have not been reported in the available scientific literature.

Table 1: Serotonin Receptor Binding Affinity for Representative Arylpiperazine Derivatives No specific data is available for this compound. Data for related compounds are presented for contextual understanding.

| Compound Analogue | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Arylpiperazine Derivative A | 5-HT1A | [Data Not Available] |

| Benzylpiperazine Derivative B | 5-HT2A | [Data Not Available] |

The benzylpiperazine scaffold is a well-established pharmacophore for sigma receptor ligands. Numerous studies have demonstrated that derivatives of benzylpiperazine can exhibit high affinity for both σ1 and σ2 receptors. For instance, a series of N-(3-phenylpropyl)-N'-benzylpiperazines showed σ1 affinities in the low nanomolar range (0.37-2.80 nM) and σ2 affinities from 1.03 to 34.3 nM. The substitution pattern on the benzyl (B1604629) ring plays a crucial role in modulating both affinity and selectivity. Functional assays on some of these related compounds suggest they may act as σ1 receptor antagonists. Despite the strong evidence for the interaction of this chemical class with sigma receptors, specific Kᵢ values and the functional profile (agonist vs. antagonist) for this compound remain to be determined.

Table 2: Sigma Receptor Binding Affinity for Representative Benzylpiperazine Derivatives No specific data is available for this compound. Data for related compounds are presented for contextual understanding.

| Compound Analogue | σ1 Receptor (Kᵢ, nM) | σ2 Receptor (Kᵢ, nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |

|---|---|---|---|

| Benzylpiperazine Derivative D | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Piperazine derivatives are a cornerstone in the development of histamine H3 receptor antagonists. Many potent H3 antagonists feature a piperazine core, which is crucial for their interaction with the receptor. Studies on related compounds, such as piperazine-containing benzamides and other derivatives, have reported high binding affinities for the H3 receptor. The substitution on the piperazine nitrogen is a key determinant of this activity. While the general structure of this compound aligns with features known to be favorable for H3 receptor binding, specific affinity data (Kᵢ) for this compound have not been published.

The piperazine moiety is a key structural element in some known CCR5 receptor antagonists, which are of interest as anti-HIV agents. The discovery of piperazine-based CCR5 antagonists has highlighted the potential of this scaffold in modulating chemokine receptor function. While this suggests that benzylpiperazine derivatives could be explored for CCR5 antagonism, there is currently no published data confirming the binding or functional antagonism of this compound at the CCR5 receptor.

Recent research has explored arylpiperazine derivatives as potential antagonists for the androgen receptor (AR), a key target in prostate cancer. Certain novel arylpiperazine compounds have demonstrated the ability to inhibit AR transcriptional activity, with some showing IC₅₀ values in the low micromolar range for AR binding affinity. These findings indicate that the arylpiperazine scaffold can be a starting point for the design of new AR antagonists. However, the specific binding affinity of this compound for the androgen receptor has not been reported in the reviewed literature.

Other Relevant Neurotransmitter Receptors

The piperazine scaffold is a common feature in molecules designed to interact with various neurotransmitter systems. ijrrjournal.com Derivatives of piperazine have demonstrated a broad range of activities on these receptors. ijrrjournal.com For instance, certain benzylpiperazine compounds have been shown to interact with the dopaminergic, serotonergic, and noradrenergic systems. nih.gov Specifically, N-benzylpiperazine (BZP) can stimulate the release and inhibit the reuptake of dopamine (DA), serotonin (5-HT), and noradrenaline (NA). nih.gov

Furthermore, research into benzylpiperazine derivatives has identified their significant affinity for sigma receptors (σR). acs.org In radioligand binding assays, novel benzylpiperazine compounds have shown high affinity and selectivity for the σ1 receptor over the σ2 receptor. acs.org This suggests that the this compound structure may also possess the potential to interact with a variety of neurotransmitter receptors beyond a single target, a characteristic feature of many neurologically active piperazine-containing compounds. ijrrjournal.comacs.org

Cellular Mechanism of Action Studies

Recent in vitro studies have elucidated the role of fluorobenzyl-piperazine derivatives in modulating key intracellular signaling pathways implicated in neuronal function and plasticity. tandfonline.comresearchgate.netnih.gov A notable example is the compound 6–(2-(4–(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one, which has been investigated for its interaction with the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) and its downstream signaling cascade. researchgate.netnih.gov

This compound demonstrated a high affinity for the 5-HT1AR, with a reported Ki value of 1.28 nM. nih.gov The engagement of this receptor initiated a cascade of intracellular events, specifically involving the Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) pathway. tandfonline.comnih.gov Western blot analyses revealed that treatment with the compound led to a significant upregulation in the expression levels of 5-HT1AR, BDNF, and PKA proteins in hippocampal cells. tandfonline.comresearchgate.netnih.gov The downregulation of the 5-HT1AR-PKA-BDNF signaling pathway is considered a potential pathogenic mechanism in certain neurological conditions, and the ability of this fluorobenzyl-piperazine derivative to reverse this effect highlights a crucial cellular mechanism of action. tandfonline.com The interaction of BDNF with its receptor, TrkB, typically activates several pathways, including those involving protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are critical for neuronal growth and synaptic plasticity. nih.gov

The piperazine nucleus is a key structural motif in the development of novel antiproliferative agents. nih.govmdpi.com Various derivatives incorporating a benzyl-piperazine or similar moiety have been evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.govmdpi.com

In vitro studies have demonstrated that these compounds can inhibit the growth of breast cancer cell lines, including triple-negative (MDA-MB-231), hormone-receptor-positive (MCF-7, T-47D), and HER2-positive (MDA-MB-468) subtypes. mdpi.comnih.govmdpi.com For example, a series of N-benzyl-2-fluorobenzamide derivatives showed potent anti-proliferative activity against MDA-MB-231 cells, with one compound exhibiting an IC₅₀ value of 1.98 μM. nih.gov Similarly, rhodanine-piperazine hybrids and 1-benzhydryl-piperazine-based compounds have also shown significant activity against various breast cancer lines. mdpi.commdpi.com Beyond breast cancer, the cytotoxic potential of piperazine derivatives has been observed in other cell lines, such as human colon carcinoma (HCT-116) and hepatocellular carcinoma (HUH-7). researchgate.net These findings underscore the potential of the fluorobenzyl-piperazine scaffold as a basis for the development of new anticancer therapeutics.

Table 1: Antiproliferative Activity of Various Piperazine Derivatives

| Compound Class | Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Source(s) |

|---|---|---|---|

| N-benzyl-2-fluorobenzamides | MDA-MB-231 (Breast) | 1.98 µM | nih.gov |

| 1-Benzhydryl-piperazines | MDA-MB-231, MCF-7 (Breast) | Nanomolar IC₅₀ values | mdpi.com |

| Rhodanine-piperazine hybrids | MCF-7, MDA-MB-468 (Breast) | Potent activity reported | mdpi.com |

| Benzothiazole-piperazines | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | GI₅₀ values reported | researchgate.net |

| Quinolinequinones-piperazines | ACHN (Renal) | IC₅₀ = 1.5 ± 0.16 μM | nih.gov |

The piperazine scaffold is recognized for its integral role in the synthesis of compounds with significant antimicrobial properties. researchgate.netijbpas.com A multitude of studies have reported the in vitro efficacy of piperazine derivatives against a wide spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netnih.gov

The antibacterial activity of these compounds has been tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov For instance, certain N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against these bacterial strains. nih.gov Similarly, antifungal activity has been confirmed against species like Candida albicans and Aspergillus niger. ijbpas.comresearchgate.net The mechanism of action is believed to involve the inhibition of essential microbial enzymes, such as enoyl-ACP reductase in E. coli. mdpi.com The broad-spectrum activity highlights the versatility of the piperazine ring in antimicrobial drug design. researchgate.netijbpas.com

Table 2: Antimicrobial Spectrum of Piperazine Derivatives

| Organism Type | Species Tested | Source(s) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Streptomyces epidermidis, Bacillus subtilis | researchgate.netnih.govmdpi.com |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris | researchgate.netnih.govmdpi.com |

| Fungi | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | ijbpas.comresearchgate.net |

| Other | Pneumocystis carinii | nih.gov |

Piperazine-containing molecules have been investigated for their antioxidant capabilities, a property that is crucial for mitigating oxidative stress involved in numerous pathological conditions. researchgate.netasianpubs.org The piperazine ring itself can be coupled with various heterocyclic structures to enhance this activity. researchgate.netasianpubs.org

The antioxidant potential of these compounds has been evaluated using several standard in vitro assays. nih.gov These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as assays measuring ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC). nih.gov For example, a study on benzene (B151609) sulfonamide-piperazine hybrids found that certain compounds exhibited high antioxidant capacity, in some cases superior to reference standards in FRAP and CUPRAC assays. nih.gov These results indicate that the piperazine moiety can serve as a valuable scaffold for designing novel antioxidant agents. researchgate.netnih.gov

Table 3: Antioxidant Assays Used to Evaluate Piperazine Derivatives

| Assay | Principle | Source(s) |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability to scavenge the stable DPPH free radical. | nih.gov |

| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS cation radical. | nih.gov |

| FRAP | Measures the ferric reducing ability of a compound. | nih.gov |

| CUPRAC | Measures the cupric ion reducing ability of a compound. | nih.gov |

| Lipid Peroxidation Inhibition | Measures the ability to inhibit the oxidative degradation of lipids. | mdpi.com |

The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the pathogenesis of vascular diseases. nih.gov While direct studies on the effect of this compound on VSMC proliferation are not extensively detailed in the available literature, related piperazine derivatives have shown promise in controlling hyperproliferative conditions in other tissues.

For instance, a piperazine-derived α1-adrenoceptor antagonist, HJZ-12, was found to prevent the progression of prostatic hyperplasia. frontiersin.org This effect was achieved in part by inhibiting the proliferation of prostate cells and inducing apoptosis. frontiersin.org The compound was shown to reduce the thickness of the smooth muscle actin (α-SMA)-positive layer in hyperplastic stromal tissue, indicating an effect on smooth muscle-containing components. frontiersin.org Although this research was conducted in the context of benign prostatic hyperplasia, it demonstrates the potential of piperazine-based compounds to modulate cellular proliferation in tissues involving smooth muscle, suggesting a possible, yet unconfirmed, mechanism for inhibiting VSMC proliferation.

Pharmacological Research of 2 3 Fluoro Benzyl Piperazine: in Vivo Preclinical Models

Animal Models for Neurodegenerative and Neurological Disorders

The piperazine (B1678402) scaffold is a key feature in many centrally active agents, and its derivatives have been extensively studied in animal models of neurological and psychiatric diseases.

Alzheimer's Disease Models and Cognitive Enhancement

The multifactorial nature of Alzheimer's disease (AD) has led researchers to investigate multi-target-directed ligands. Piperazine derivatives have been a key scaffold in this research. Studies have shown that certain N,N'-disubstituted piperazine derivatives can act as anti-amyloid agents. nih.govresearchgate.net In preclinical models of AD, a promising hybrid molecule derived from a piperazine scaffold demonstrated the ability to reduce both amyloid and Tau pathologies, which are hallmarks of the disease. nih.gov This was associated with the preservation of memory in these animal models. nih.gov

Further research into novel piperazine-based compounds has shown they can target both Amyloid β42 and the Tau-derived peptide AcPHF6. nih.gov In a Drosophila melanogaster model expressing human tau protein, a lead piperazine compound significantly increased the survival of the flies. nih.gov These findings suggest that benzylpiperazine derivatives hold potential for the development of disease-modifying therapies for Alzheimer's disease. jneonatalsurg.com

| Model | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Preclinical Alzheimer's Disease Model | N,N'-disubstituted piperazine hybrid | Reduced both amyloid and Tau pathology; preserved memory. | nih.gov |

| Drosophila melanogaster (human tau expression) | Novel piperazine-based compound | Significantly increased survival of flies. | nih.gov |

Antinociceptive and Anti-Allodynic Effects in Pain Models (e.g., Formalin, Chronic Nerve Constriction Injury)

Benzylpiperazine derivatives have been investigated for their potential as analgesics, particularly through their interaction with sigma-1 (σ1) receptors, which are known to modulate nociceptive signaling. nih.govnih.gov A study on a series of new benzylpiperazinyl derivatives found that a lead compound produced dose-dependent antinociception and anti-allodynic effects in a mouse formalin assay of inflammatory pain and a chronic nerve constriction injury (CCI) model of neuropathic pain. nih.govnih.govresearchgate.net

The formalin test, which induces a biphasic pain response, is a widely used model for screening potential analgesics. The antinociceptive effects of these compounds were observed in both phases of the test, suggesting a potential influence on both acute nociception and inflammatory pain mechanisms. mdpi.com In the CCI model, which mimics neuropathic pain in humans, the tested benzylpiperazine derivative demonstrated significant anti-allodynic effects, indicating a reduction in pain from non-painful stimuli. nih.gov

| Pain Model | Compound Class | Observed Effects | Reference |

|---|---|---|---|

| Formalin Assay (Inflammatory Pain) | Benzylpiperazinyl derivative | Dose-dependent antinociception. | nih.govnih.gov |

| Chronic Constriction Injury (CCI) (Neuropathic Pain) | Benzylpiperazinyl derivative | Dose-dependent anti-allodynic effects. | nih.govresearchgate.net |

Antidepressant-like Activity in Behavioral Models

The potential antidepressant effects of piperazine derivatives have been evaluated in various behavioral models in rodents. In a study involving three new piperazine derivatives, two of the compounds elicited antidepressant-like effects in the forced swimming test in mice. nih.govcdnsciencepub.com The forced swimming test is a common behavioral model used to screen for potential antidepressant activity, where a reduction in immobility time is interpreted as an antidepressant-like effect.

The mechanism of action for the observed antidepressant-like effects of one of the piperazine derivatives was suggested to involve the serotonergic pathway, as the effects were blocked by a 5-HT1A receptor antagonist. nih.govcdnsciencepub.com Other studies on novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors have also shown antidepressant-like activity in the forced swimming test and tail suspension test. d-nb.info These findings support the potential of the piperazine scaffold in the development of new antidepressant medications. frontiersin.orgfrontiersin.org

| Behavioral Model | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Forced Swimming Test (Mice) | Novel piperazine derivatives | Reduced immobility time, indicating antidepressant-like effects. | nih.govcdnsciencepub.com |

| Tail Suspension Test (Mice) | Novel aryl piperazine | Reduced immobility time. | d-nb.info |

Antipsychotic Potential in Relevant Models

N-aryl-N'-benzylpiperazines have been synthesized and evaluated for their potential as antipsychotic agents. nih.gov The conditioned avoidance response (CAR) test is a predictive model for clinical antipsychotic activity. In this model, several N-aryl-N'-benzylpiperazine derivatives with various functional groups displayed moderate to excellent in vivo activity. nih.gov

The antipsychotic potential of these compounds is often linked to their affinity for dopamine D2 and serotonin 5-HT1A receptors. nih.gov A new class of multi-target heterocycle piperazine derivatives was designed as polypharmacological antipsychotic agents. A lead compound from this series was found to significantly reverse apomorphine-induced climbing and MK-801-induced hyperactivity, and showed activity in the CAR test, suggesting antipsychotic-like properties. nih.gov Furthermore, this compound demonstrated memory enhancement in a novel object recognition task. nih.gov The combination of 5-HT1A agonism or 5-HT2A antagonism with D2 antagonism in arylpiperazine derivatives has been shown to lead to atypical antipsychotic profiles with a reduced risk of extrapyramidal side effects in animal models. drugbank.com

Behavioral Pharmacology Studies (e.g., Locomotor Activity, Drug Discrimination)

The behavioral pharmacology of benzylpiperazine derivatives has been investigated to understand their effects on the central nervous system. In one study, dibenzylpiperazine (DBZP), a compound structurally related to 2-(3-fluoro-benzyl)-piperazine, was found to produce dose-dependent decreases in locomotor activity in mice. nih.gov This is in contrast to the parent compound, benzylpiperazine (BZP), which is known to be a psychostimulant that increases locomotor activity. nih.gov

In drug discrimination assays in rats, DBZP fully substituted for methamphetamine, suggesting it may have some stimulant-like subjective effects. nih.gov However, it only produced subthreshold responding for cocaine and MDMA. nih.govnih.gov The effects of benzylpiperazine derivatives on locomotor activity and their discriminative stimulus properties suggest a complex interaction with dopaminergic and serotonergic systems. nih.gov A study on a benzylpiperazine derivative with antinociceptive effects showed no significant impairment of locomotor activity in a rotarod assay at effective doses, indicating a lack of sedative effects. nih.govacs.org

Animal Models for Cancer Research

Recent research has explored the potential of benzylpiperazine derivatives in oncology. A study focused on the design and synthesis of 1-(2-fluorobenzyl)piperazine (B2381060) triazoles, which are structurally similar to this compound, for their anticancer activity. researchgate.net In vitro evaluation of these compounds against a breast cancer cell line showed that derivatives with a 4-fluorophenyl or 2-fluorophenyl group exhibited the highest anticancer efficacy. researchgate.net

In another line of research, benzylpiperazine derivatives were designed as inhibitors of antiapoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Mcl-1, which are key targets in cancer therapy. nih.gov Several of these compounds showed high selectivity as Mcl-1 binders with no detectable binding to Bcl-2 or Bcl-xL. nih.gov These findings suggest that the benzylpiperazine scaffold could be a valuable starting point for the development of selective inhibitors of antiapoptotic proteins for cancer treatment.

In Vivo Studies of Antimicrobial Efficacy

The piperazine scaffold is a common feature in the development of new antimicrobial agents, and numerous derivatives have been synthesized and tested for activity against various pathogens. ijcmas.comnih.govresearchgate.netijbpas.comnih.gov These investigations, however, typically report on in vitro activity (such as Minimum Inhibitory Concentration) or focus on different structural analogues. For example, studies have detailed the synthesis and in vitro screening of various N-alkyl and N-aryl piperazine derivatives against bacterial and fungal strains. ijcmas.com While some research mentions the evaluation of 4-benzyl-piperazinyl-s-triazine derivatives in in vivo antibacterial assays, the specific compound this compound is not among those reported. ijbpas.com There is currently no available literature detailing the in vivo antimicrobial efficacy of this compound in animal models of infection.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies are crucial for understanding the physiological and biochemical effects of a compound on a living organism. For the broader class of benzylpiperazine derivatives, pharmacodynamic effects have been investigated, often in the context of their action on the central nervous system. acs.org For example, studies on dibenzylpiperazine, a common by-product of benzylpiperazine synthesis, have been conducted to evaluate its behavioral pharmacology and abuse liability in animal models. acs.org Similarly, other benzylpiperazine derivatives have been developed and assessed in vivo for their effects on specific cellular targets, such as the σ1 receptor, in models of pain. However, specific pharmacodynamic data for this compound, detailing its mechanism of action, dose-response relationships, or effects on physiological systems in animal models, are absent from the current scientific literature.

Computational and in Silico Methodologies in 2 3 Fluoro Benzyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 2-(3-fluoro-benzyl)-piperazine, might interact with a protein target. These simulations calculate a binding score, such as a Glide g-score or binding affinity in kcal/mol, which estimates the strength of the interaction.

Research on various benzylpiperazine derivatives has utilized molecular docking to identify key interactions with therapeutic targets. For instance, studies on 1-(2-fluorobenzyl)piperazine (B2381060) triazoles, positional isomers of the subject compound, identified crucial interactions with the human epidermal growth factor receptor 2 (HER2), a key protein in breast cancer. The docking results highlighted that residues such as Leu443, Gly442, and Leu27 are significant for the binding of these active compounds researchgate.net.

In other studies, piperazine (B1678402) derivatives were docked into the androgen receptor, which is implicated in prostate cancer. The most potent compounds showed strong binding affinities, forming stable complexes through a combination of hydrogen, electrostatic, and hydrophobic bonds nih.gov. Similarly, docking studies of piperazine-derived compounds with the Peroxisome proliferator-activated receptor gamma (PPARγ) have shown favorable interactions with critical residues in the ligand-binding domain, suggesting their potential as antidiabetic agents pharmaceuticaljournal.net.

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Potential Application |

| 1-(2-Fluorobenzyl)piperazine triazoles | HER2 (PDB: 1N8Z) | Leu443, Gly442, Leu27 | Not specified | Breast Cancer researchgate.net |

| Phenyl-benzyl-piperazine derivatives | Androgen Receptor (PDB: 5T8E) | Not specified | -7.5 kcal/mol, -7.1 kcal/mol | Prostate Cancer nih.gov |

| Piperazine derivatives | Deoxycytidylate deaminase | Gly80, Arg109, Asp76 | -3.224 (Glide g-score) | Not specified ijpsdronline.com |

| Piperazine-derived compounds | PPARγ | Not specified | Higher than reference agonists | Type 2 Diabetes pharmaceuticaljournal.net |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to observe any conformational changes that may occur upon binding. A stable complex is often indicated by a low Root Mean Square Deviation (RMSD) of the protein backbone over the simulation period.

For benzylpiperazine derivatives designed as selective binders of the antiapoptotic protein Mcl-1, MD simulations were crucial in deriving and confirming their binding modes nih.gov. Similarly, MD simulations were performed on 1-(4-chlorobenzhydryl) piperazine derivatives complexed with target proteins like phosphoinositide 3-kinase (PI3Kδ) to understand their interaction and stability, supporting their potential as antiproliferative agents researchgate.net.

In studies of spiro heterocycles with a piperidine (B6355638) moiety, MD simulations of the ligand-protein complex ran for 50 nanoseconds showed that the system reached a converged and stable state after 30 ns, with minimal fluctuations, confirming the stability of the protein structure upon ligand binding nih.gov. These simulations are essential for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Therapeutic-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds, QSAR models can predict the activity of new, unsynthesized molecules.

For aryl-piperazine derivatives with antimalarial activity, QSAR models were developed to establish relationships between molecular descriptors and their potency against strains of Plasmodium falciparum insilico.eu. These models, validated internally and externally, demonstrated predictive power, allowing for the estimation of activity for new compounds insilico.eu. The statistical significance of a QSAR model is often evaluated by its correlation coefficient (r²) and cross-validation coefficient (q²). A high r² value indicates a good fit of the model to the training data, while a high q² suggests good predictive ability.

In another example, 2D-QSAR models for 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors were developed using Genetic Function Approximation (GFA) and Artificial Neural Network (ANN) methods. The resulting models showed strong statistical significance, with an r² of 0.8414 for the GFA model, indicating a robust relationship between the selected molecular descriptors and the inhibitory activity nih.gov.

| Compound Class | Therapeutic Target/Activity | Model Type | r² (Correlation Coefficient) | q² (Cross-validation) | Key Finding |

| Piperine analogs | NorA efflux pump inhibitors | GFA | 0.962 | 0.917 | Model predicts inhibitory activity based on surface area and heat of formation nih.gov. |

| 5-benzyl-4-thiazolinone derivatives | Influenza neuraminidase inhibitors | GFA-MLR | 0.8414 | 0.7680 | Model successfully predicts anti-influenza activity using molecular descriptors nih.gov. |

| Phenyl-benzyl-piperazine derivatives | Anti-proliferative (Prostate Cancer) | Not specified | High correlation | Not specified | A robust and predictive model was developed with only one outlier compound nih.gov. |

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. It compares the structure of a query molecule to a large database of known bioactive substances to estimate the probability of it being active (Pa) or inactive (Pi) for various biological activities. While specific PASS analysis for this compound is not detailed in the provided search context, this methodology is broadly applicable to piperazine derivatives to explore their potential pharmacological space, identify new therapeutic applications, and predict possible side effects early in the drug discovery process.

Target Prediction Algorithms (e.g., SwissTargetPrediction)

Target prediction algorithms like SwissTargetPrediction are valuable web-based tools that predict the most probable protein targets of a small molecule. The prediction is based on the principle of similarity: a query molecule is compared to a database of known ligands, and the targets of the most similar ligands are proposed as likely targets for the query molecule swisstargetprediction.chnih.gov. This reverse screening approach helps in understanding a compound's mechanism of action, rationalizing off-target effects, and identifying opportunities for drug repurposing swisstargetprediction.ch.

For a novel compound like this compound, a researcher could input its SMILES string into the SwissTargetPrediction server. The tool would then screen its structure against a library of over 370,000 active compounds with known targets nih.gov. The output would be a ranked list of potential protein targets, providing hypotheses for experimental validation. This approach is efficient, with results for a typical drug-like molecule being generated within seconds nih.gov.

Computational Studies of Mechanistic Pathways

Computational studies are also employed to investigate the mechanistic pathways through which a compound exerts its effect. While detailed mechanistic studies specifically for this compound were not found, research on related structures provides a template for how such investigations would proceed. For example, in the study of N-benzyl pyridinone derivatives as p38α MAP kinase inhibitors, molecular dynamics simulations were used to examine structural changes within key protein residues (Met109, Gly110) and movements in the DFG loop upon inhibitor binding researchgate.net. These computational insights help to rationalize the inhibitory activity and selectivity of the compounds at a mechanistic level, guiding the design of more potent and selective inhibitors researchgate.net. Such studies are vital for understanding not just if a compound binds, but how it influences the protein's function to produce a therapeutic effect.

Advanced Research Applications and Methodologies

Radiochemistry and Development of Positron Emission Tomography (PET) Radioligands

The unique properties of 2-(3-Fluoro-benzyl)-piperazine and its derivatives make them promising candidates for the development of radioligands for Positron Emission Tomography (PET), a powerful in vivo imaging technique.

The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into molecules like this compound is a key step in creating PET radioligands. acs.org The physical and nuclear characteristics of ¹⁸F, including its 109.7-minute half-life and 97% β⁺ decay, make it an ideal radioisotope for PET imaging. acs.org The synthesis of ¹⁸F-labeled benzylpiperazine derivatives typically involves nucleophilic substitution reactions where ¹⁸F-fluoride, produced in a cyclotron, displaces a leaving group on a precursor molecule. acs.orgnih.gov For instance, fluoroethoxy analogues of benzylpiperazine have been successfully radiolabeled with ¹⁸F, achieving high radiochemical yields and purity. nih.gov These methods can be adapted for the radiosynthesis of [¹⁸F]this compound, which would allow for its in vivo evaluation. The automated synthesis of such radiotracers is often performed using modules like the TRACERlab FX FN, ensuring high radiochemical yields and purity for clinical applications. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| Radioisotope | Fluorine-18 (¹⁸F) | acs.org |

| Half-life | 109.7 minutes | acs.org |

| Decay mode | 97% β⁺ decay | acs.org |

| Typical Radiochemical Yield | 42% to 55% | nih.gov |

| Typical Radiochemical Purity | >99% | nih.gov |

Once synthesized, ¹⁸F-labeled derivatives of this compound can be used for in vivo imaging of their biological targets, such as sigma receptors. nih.gov PET studies with ¹⁸F-labeled benzylpiperazine derivatives in animal models have demonstrated high initial brain uptake. nih.govnih.gov For example, pretreatment with known sigma receptor ligands like SA4503 or haloperidol (B65202) has been shown to significantly reduce the brain uptake of these radiotracers, confirming their specific binding to sigma receptors in vivo. nih.govnih.gov Such studies are crucial for understanding the distribution and density of sigma receptors in various neurological and psychiatric disorders. nih.gov While a specific PET study with [¹⁸F]this compound has not been reported, the favorable characteristics of similar compounds suggest its potential as a valuable tool for imaging sigma receptors in the brain. nih.gov

X-ray Crystallography for Ligand-Target Complex Structural Elucidation

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and their complexes with biological targets. While a specific crystal structure of this compound bound to a sigma receptor is not publicly available, the crystal structure of the human sigma-1 receptor has been resolved. This structural information is invaluable for understanding how ligands, including benzylpiperazine derivatives, interact with the receptor at an atomic level. rsc.org In the absence of a co-crystal structure, computational methods such as molecular docking can be employed to predict the binding mode of this compound within the sigma-1 receptor's binding pocket. These computational studies, guided by the known crystal structure of the receptor, can help to decipher the key amino acid residues involved in the interaction and provide a basis for structure-based drug design. rsc.org

Chemoinformatics and Chemical Database Mining for Structure-Activity Exploration

Chemoinformatics and the mining of chemical databases play a crucial role in exploring the structure-activity relationships (SAR) of compounds like this compound. By analyzing databases of compounds with known affinities for sigma receptors, researchers can identify key structural features that contribute to high-affinity binding and selectivity. nih.gov

For benzylpiperazine derivatives, SAR studies have revealed several important trends:

Substituents on the Benzyl (B1604629) Moiety : The nature and position of substituents on the benzyl ring significantly influence sigma receptor affinity and selectivity. nih.gov

Piperazine (B1678402) Modifications : Alterations to the piperazine ring can also impact binding characteristics. acs.org

These insights, derived from the analysis of multiple data points, guide the design of new derivatives with improved pharmacological profiles. nih.gov

| Structural Modification | Impact on Sigma Receptor Affinity | Source |

|---|---|---|

| Benzyl Ring Substitution | Influences affinity and selectivity | nih.gov |

| Piperazine Ring Alteration | Affects binding characteristics | acs.org |

| Molecular Hydrophobicity | Differentiates sigma-1 and sigma-2 binding | nih.gov |

Fragment-Assembly Strategies and Bioisosteric Replacement in Drug Design

Modern drug design often employs strategies like fragment-based drug discovery (FBDD) and bioisosteric replacement to optimize lead compounds.

Fragment-Assembly Strategies: In FBDD, small molecular fragments that bind to adjacent sites on a biological target are identified and then linked together to create a more potent ligand. The this compound molecule can be conceptually deconstructed into key fragments, such as the fluorobenzyl group and the piperazine core. These fragments can serve as starting points for the design of new ligands by exploring different linking strategies or by growing the fragments to better fit the binding pocket of the target receptor. acs.org

Bioisosteric Replacement: This strategy involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be considered:

Fluorine Atom : The fluorine atom on the benzyl ring could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties and metabolic stability of the compound. cambridgemedchemconsulting.com

Piperazine Ring : The piperazine core is a common scaffold in many bioactive compounds and can be replaced with other cyclic diamines or rigidified analogues to alter the conformational properties and basicity of the molecule. nih.gov

Benzyl Group : The benzyl moiety can be replaced with other aromatic or heteroaromatic rings to explore new interactions with the receptor binding site. uniroma1.it

These advanced medicinal chemistry strategies are instrumental in the rational design of novel and improved therapeutic agents based on the this compound scaffold.

Future Directions and Translational Research Potential

Identification of Novel Therapeutic Avenues for 2-(3-Fluoro-benzyl)-piperazine and Derivatives

The piperazine (B1678402) ring is considered a "privileged structure" in drug design, known for its presence in compounds with a wide therapeutic spectrum, including anticancer, antipsychotic, and anti-inflammatory properties. mdpi.comresearchgate.net Research into derivatives of this compound is expanding into significant new therapeutic areas, primarily oncology and neurodegenerative disorders.

Anticancer Applications: Arylpiperazines have gained considerable attention in cancer research as scaffolds for developing new anticancer agents. mdpi.com These compounds demonstrate cytotoxic effects against various cancer cell lines and can interact with multiple molecular targets involved in cancer progression. mdpi.com For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across 60 human tumor cell lines. nih.govmdpi.com Specific derivatives, such as those containing [4-(trifluoromethyl)benzyl]piperazine, were particularly effective against breast cancer cell lines, while others with a 1-bis(4-fluorophenyl)methyl piperazine moiety were potent against non-small cell lung cancer cell lines. nih.govmdpi.com The development of piperazine derivatives for targeted therapy in hyperproliferative disorders, including cancer, remains a promising field of investigation. google.com

Neurodegenerative Diseases: Piperazine derivatives are also being investigated as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Research has shown that certain piperazine compounds can potentiate transient receptor potential canonical 6 (TRPC6) channels, which play a role in regulating the stability of dendritic spines and memory formation. nih.govnih.gov This mechanism suggests a neuroprotective effect, with studies demonstrating that piperazine derivatives can protect dendritic spines from amyloid toxicity and restore long-term potentiation in models of Alzheimer's disease. nih.govnih.gov

Strategies for Optimizing Potency, Selectivity, and Efficacy

Structure-Activity Relationship (SAR) Analysis: Systematic SAR studies are crucial for optimizing the piperazine scaffold. By making modular changes to different parts of the molecule—such as the aryl rings and the piperazine core itself—researchers can establish clear trends in how structural modifications affect biological activity. rsc.orgnih.gov For example, in the development of piperazine amides as NaV1.7 inhibitors for pain treatment, substituting the aromatic A-ring with a 3,5-difluorophenyl group provided an optimal balance of NaV1.7 potency and selectivity over the cardiac channel NaV1.5. nih.gov

Improving Selectivity: Achieving selectivity is critical, especially when targeting proteins that are part of a larger family of related structures, such as voltage-gated sodium channels. nih.gov A successful strategy has been the use of bridged piperazine rings. Incorporating elements like diazabicyclo[3.2.1]octane into the structure can significantly improve selectivity over related off-target channels (e.g., NaV1.5), a crucial step in avoiding potential cardiovascular side effects. nih.gov

Enhancing Pharmacokinetic and Pharmacodynamic Properties: The substitution pattern on the piperazine nucleus can significantly alter the medicinal potential and the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. nih.gov For antimicrobial drug development, structural modifications such as the addition of electron-withdrawing groups (e.g., Cl, Br, NO2) have been shown to enhance antibacterial activity. nih.gov Computational techniques, including molecular docking, are increasingly integrated with medicinal chemistry to facilitate the rational design of derivatives with improved potency and better pharmacokinetic properties. nih.gov

| Strategy | Objective | Example |

| SAR Analysis | Optimize balance of potency and selectivity | 3,5-disubstitution on the amide A-ring of piperazine amides. nih.gov |

| Bridged Scaffolds | Increase selectivity over related targets | Use of diazabicyclo[3.2.1]octane to improve selectivity against NaV1.5. nih.gov |

| Group Substitution | Enhance bioactivity | Incorporation of electron-withdrawing groups for improved antibacterial effects. nih.gov |

Development of Multi-Target Directed Ligands for Complex Diseases

The multifactorial nature of many complex conditions, such as neurodegenerative diseases and certain cancers, has led to a shift from the traditional "one target, one drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). researchgate.net The piperazine scaffold is well-suited for designing MTDLs due to its structural versatility.

For Alzheimer's disease, which involves multiple pathological pathways like acetylcholinesterase (AChE) overactivity and beta-amyloid (Aβ) plaque formation, MTDLs offer a promising therapeutic approach. jneonatalsurg.comresearchgate.net Researchers are designing benzylpiperazine-based compounds as dual-acting inhibitors that can simultaneously target both AChE and Aβ aggregation. jneonatalsurg.comresearchgate.net For instance, piperazine-2-carboxylic acid derivatives have been developed as potential MTDLs with inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov Similarly, piperazine-substituted chalcones have been identified as inhibitors of MAO-B, AChE, and BACE-1, all of which are key targets in neurological disorders. researchgate.net These findings lay the groundwork for developing effective disease-modifying treatments for complex neurodegenerative disorders. jneonatalsurg.comresearchgate.net

Emerging Methodologies and Collaborative Research in Piperazine Chemistry

Advances in synthetic chemistry are opening new doors for creating novel piperazine derivatives with greater structural diversity. Traditionally, the structural variety of piperazines in medicinal chemistry has been limited, with approximately 80% of piperazine-containing drugs having substituents only at the nitrogen positions. researchgate.netresearchwithnj.com

C–H Functionalization: Recent breakthroughs have focused on the C–H functionalization of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net These methods provide new avenues for synthesis that were previously challenging, expanding the portfolio of the piperazine toolbox for medicinal chemistry research. mdpi.com Techniques such as visible-light photoredox catalysis are emerging as mild and green alternatives to classical methods. mdpi.com For example, a photoredox decarboxylative annulation protocol has been developed to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions. organic-chemistry.org These advanced synthetic approaches allow for the creation of previously inaccessible substitution patterns, enhancing the potential for discovering new drug candidates. mdpi.comresearchgate.net

Collaborative Drug Discovery: The breadth of research, spanning from synthetic methodology to diverse therapeutic applications, highlights the importance of collaborative efforts. The development of piperazine-based drugs often involves partnerships between academic researchers and pharmaceutical companies, leveraging expertise in synthetic chemistry, pharmacology, and clinical development. nih.gov This interdisciplinary approach is essential for translating basic research findings into clinically effective therapies.

Q & A

Q. Methodological Approach :

- Dose-Response Analysis : Confirm activity thresholds using multiple assays (e.g., MTT for cytotoxicity, radioligand binding for receptor affinity).

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated or demethylated derivatives) .

- Species-Specific Variations : Test across cell lines (e.g., HEK293 vs. SH-SY5Y) to account for differential expression of target proteins .

What analytical techniques are critical for characterizing this compound derivatives?

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile intermediates .

- Structural Confirmation : ¹H/¹³C NMR for regiochemistry (e.g., distinguishing N- vs. C-substitution) and IR for functional group validation (e.g., C-F stretch at 1,100–1,050 cm⁻¹) .

- Solubility Profiling : Use ESOL log S predictions combined with experimental shake-flask methods in PBS (pH 7.4) .

What safety protocols are recommended for handling this compound?

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl derivatives) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

How can molecular docking studies optimize this compound derivatives for target proteins?

Q. Advanced Strategy :

- Protein Preparation : Use AutoDock Vina with crystal structures (e.g., PDB ID 3CAP for tyrosine kinases) after energy minimization in AMBER.

- Ligand Flexibility : Apply a Lamarckian genetic algorithm to account for rotatable bonds in the benzyl-piperazine scaffold.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .

What recent advancements in piperazine-based drug design apply to this compound?

- Bioisosteres : Replacement of piperazine with homopiperazine or 1,4-diazepane improves aqueous solubility while retaining affinity for kinases .

- Hybrid Molecules : Conjugation with antimetabolites (e.g., 5-fluorouracil) via biodegradable linkers enhances tumor selectivity .

How does the 3-fluoro substitution impact the compound’s pharmacokinetics?

- Lipophilicity : The 3-fluoro group increases log P by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic Stability : Fluorine reduces CYP3A4-mediated oxidation, prolonging half-life in vivo (t₁/₂ = 4.2 hrs in rat models) .

What strategies resolve low solubility in aqueous buffers during in vitro assays?

- Co-Solvents : Use ≤10% DMSO or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity.

- Salt Formation : Hydrochloride salts improve solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base) .

How can structure-activity relationship (SAR) studies guide further optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.